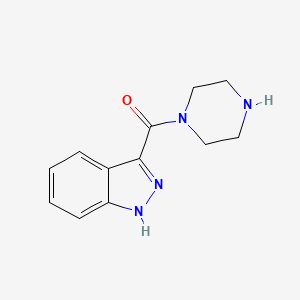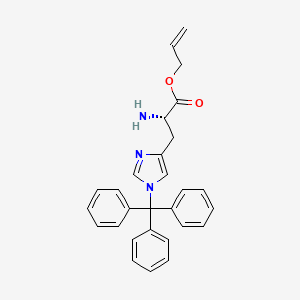
3-(Piperazin-1-carbonyl)-2H-indazol
Übersicht
Beschreibung
“3-(piperazine-1-carbonyl)-2H-indazole” is a compound that contains an indazole and a piperazine group. Indazoles are a type of heterocyclic aromatic organic compound, while piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(piperazine-1-carbonyl)-2H-indazole” would depend on its exact structure. Piperazine itself is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Die strukturelle Manipulation bestehender antibakterieller Mittel wie Fluorochinolone, die Piperazin-Einheiten enthalten, ist ein praktischer Ansatz zur Steigerung der antimikrobiellen Potenz und Wirksamkeit. Derivate von Fluorochinolonen mit Piperazin-1-carbonyl-Substitutionen haben vielversprechende Wachstumshemmung von Ciprofloxacin-resistenten Pseudomonas aeruginosa (CRPA) und Methicillin-resistenten Staphylococcus aureus (MRSA) gezeigt, was ihr Potenzial als wirksame antimikrobielle Mittel unterstreicht .
Acetylcholinesterase-Hemmung
Verbindungen, die die Piperazin-Einheit enthalten, wurden auf ihre Fähigkeit untersucht, Acetylcholinesterase (AChE) zu hemmen, ein Enzym, das mit neurodegenerativen Erkrankungen wie Alzheimer in Verbindung steht. Piperazinderivate haben signifikante inhibitorische Aktivitäten gezeigt, was auf ihre Anwendung bei der Behandlung solcher Erkrankungen hindeutet .
Krebsforschung
Piperazincarbonyl-Verbindungen wurden bei der Synthese von Inhibitoren für Poly(ADP-Ribose)-Polymerasen (PARP) eingesetzt, die eine Rolle bei der DNA-Reparatur spielen. Inhibitoren wie Olaparib, die ähnliche strukturelle Merkmale aufweisen, werden in der Krebsbehandlung eingesetzt, insbesondere bei der gezielten Behandlung von BRCA-mutierten Krebsarten .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-indazol-3-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(16-7-5-13-6-8-16)11-9-3-1-2-4-10(9)14-15-11/h1-4,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYKESQWTJEIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)







